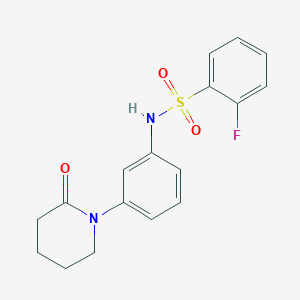
2-fluoro-N-(3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-fluoro-N-(3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide is a chemical compound that has been extensively studied for its potential applications in scientific research. It is commonly referred to as "compound X" in the literature. This compound belongs to the class of sulfonamide compounds and has a molecular formula of C19H18FN3O3S.
Scientific Research Applications
Fluorinated Benzenesulfonamide Derivatives as COX-2 Inhibitors Fluorinated benzenesulfonamide derivatives, such as 2-fluoro-N-(3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide, have been extensively studied for their selective inhibition of the cyclooxygenase-2 (COX-2) enzyme, which plays a pivotal role in inflammation and pain. The introduction of a fluorine atom has been found to preserve COX-2 potency while notably increasing COX1/COX-2 selectivity. This characteristic is crucial for developing potential therapeutic agents targeting conditions like rheumatoid arthritis, osteoarthritis, and acute pain without the gastrointestinal side effects commonly associated with non-selective COX inhibitors (Hashimoto et al., 2002).
Enantioselective Fluorination Reactions In the realm of synthetic chemistry, the enantioselective fluorination of 2-oxindoles, catalyzed by chiral palladium complexes using N-fluorobenzenesulfonamide derivatives, showcases the importance of such compounds in achieving high yields and enantioselectivities. This process is vital for the synthesis of bioactive molecules with potential pharmaceutical applications, demonstrating the role of fluorinated benzenesulfonamide derivatives in the development of new methodologies for asymmetric synthesis (Wang et al., 2014).
Inhibition of Kynurenine 3-Hydroxylase Another significant application involves the inhibition of kynurenine 3-hydroxylase, an enzyme implicated in the kynurenine pathway of tryptophan degradation, which has relevance in neurodegenerative diseases. Compounds like this compound have been evaluated for their potential to inhibit this enzyme, thereby offering a therapeutic strategy for conditions associated with altered tryptophan metabolism (Röver et al., 1997).
Synthetic and Medicinal Chemistry The versatility of fluorinated benzenesulfonamide compounds extends beyond biological applications into the domain of synthetic and medicinal chemistry, where they serve as key intermediates in the synthesis of diverse heterocyclic compounds. Their use in reactions showcases the breadth of chemical transformations that these fluorinated derivatives can undergo, further underscoring their importance in the development of new drugs and materials (Ichikawa et al., 2006).
Mechanism of Action
Target of Action
It’s known that similar compounds have been found to bind with high affinity to multiple receptors , which could be helpful in developing new useful derivatives.
Mode of Action
Similar compounds have been found to participate in electronically divergent processes with the metal catalyst in suzuki–miyaura (sm) coupling reactions . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
Similar compounds have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that the compound could affect a variety of biochemical pathways.
Pharmacokinetics
Similar compounds have been found to have good bioavailability, low clearance, and a small volume of distribution in animals and humans, and a low potential for drug–drug interactions . Elimination pathways for similar compounds include renal excretion, metabolism, and biliary/intestinal excretion .
Result of Action
Similar compounds have been found to show inhibitory activity against various viruses and have been reported as antiviral agents .
Action Environment
It’s known that the success of similar compounds in sm coupling reactions originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
Properties
IUPAC Name |
2-fluoro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O3S/c18-15-8-1-2-9-16(15)24(22,23)19-13-6-5-7-14(12-13)20-11-4-3-10-17(20)21/h1-2,5-9,12,19H,3-4,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMDVPPUYQCQPKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)C2=CC=CC(=C2)NS(=O)(=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

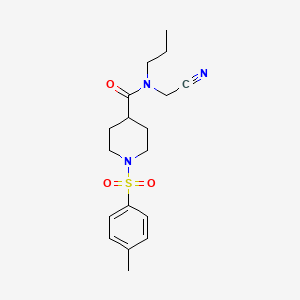
![ethyl N-[(2Z)-2-{[(morpholin-4-yl)amino]methylidene}-3-oxobutanoyl]carbamate](/img/structure/B2956480.png)

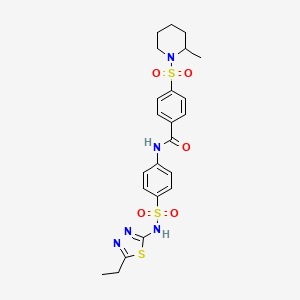
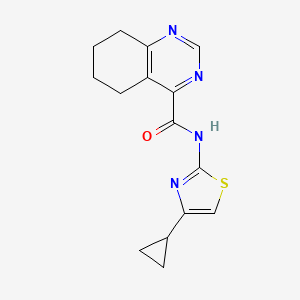
![N-[3-[2-(3-Chlorophenyl)pyrrolidin-1-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2956486.png)
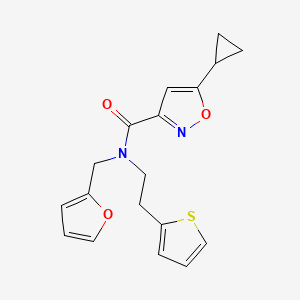
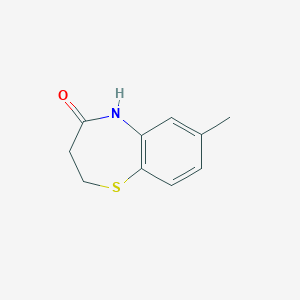
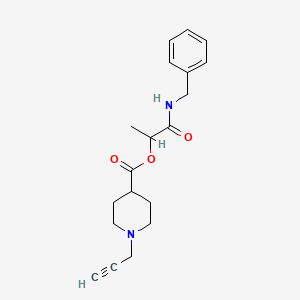

![7-(3-chloro-4-methylphenyl)-5-phenyl-N-(tetrahydrofuran-2-ylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2956495.png)

![2-[4-(Trimethylsilyl)phenyl]acetonitrile](/img/structure/B2956497.png)
